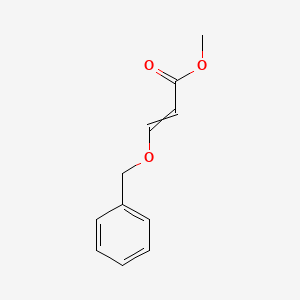
Methyl 3-(benzyloxy)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-(Benzyloxy)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a benzyloxy group attached to the acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-3-(Benzyloxy)acrylate can be synthesized through several methods. One common approach involves the esterification of (E)-3-(Benzyloxy)acrylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Methyl (E)-3-(Benzyloxy)acrylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(Benzyloxy)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Benzyloxyacetic acid or benzaldehyde.
Reduction: Methyl 3-(benzyloxy)propanol.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Methyl (E)-3-(Benzyloxy)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (E)-3-(Benzyloxy)acrylate involves its interaction with various molecular targets. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The benzyloxy group can participate in resonance stabilization, influencing the reactivity of the acrylate moiety.
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: Used in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.
Ethyl acrylate: Utilized in the manufacture of polymers and copolymers for coatings and adhesives.
2-Hydroxyethyl methacrylate: Employed in the production of hydrogels and contact lenses.
Uniqueness
Methyl (E)-3-(Benzyloxy)acrylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specialized functions.
Properties
CAS No. |
127762-21-4 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-phenylmethoxyprop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)7-8-14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
AKBYSGLAEQIEMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















